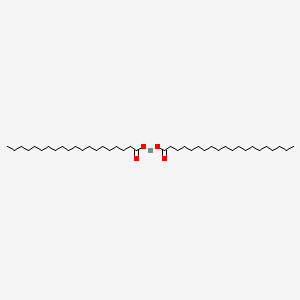![molecular formula C15H23ClN2 B12923553 N-Butyl-N-[(4-chlorophenyl)methyl]pyrrolidin-3-amine CAS No. 820984-51-8](/img/structure/B12923553.png)
N-Butyl-N-[(4-chlorophenyl)methyl]pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-N-(4-chlorobenzyl)pyrrolidin-3-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a pyrrolidine ring substituted with a butyl group and a 4-chlorobenzyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-N-(4-chlorobenzyl)pyrrolidin-3-amine typically involves the reaction of 4-chlorobenzyl chloride with N-butylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of N-Butyl-N-(4-chlorobenzyl)pyrrolidin-3-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.
Types of Reactions:
Oxidation: N-Butyl-N-(4-chlorobenzyl)pyrrolidin-3-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the 4-chlorobenzyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products Formed:
Oxidation: N-oxides of N-Butyl-N-(4-chlorobenzyl)pyrrolidin-3-amine.
Reduction: Secondary amines.
Substitution: Derivatives with different substituents replacing the 4-chlorobenzyl group.
科学的研究の応用
N-Butyl-N-(4-chlorobenzyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of amine-related biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of N-Butyl-N-(4-chlorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
- N-Butyl-N-(4-methylbenzyl)pyrrolidin-3-amine
- N-Butyl-N-(4-fluorobenzyl)pyrrolidin-3-amine
- N-Butyl-N-(4-bromobenzyl)pyrrolidin-3-amine
Comparison: N-Butyl-N-(4-chlorobenzyl)pyrrolidin-3-amine is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and physical properties. Compared to its analogs with different substituents (e.g., methyl, fluorine, bromine), the chlorine atom can influence the compound’s reactivity, polarity, and potential biological activity. This uniqueness makes it a valuable compound for specific applications where these properties are desired.
特性
CAS番号 |
820984-51-8 |
|---|---|
分子式 |
C15H23ClN2 |
分子量 |
266.81 g/mol |
IUPAC名 |
N-butyl-N-[(4-chlorophenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C15H23ClN2/c1-2-3-10-18(15-8-9-17-11-15)12-13-4-6-14(16)7-5-13/h4-7,15,17H,2-3,8-12H2,1H3 |
InChIキー |
NMZVKMYTIXXSSL-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CC1=CC=C(C=C1)Cl)C2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


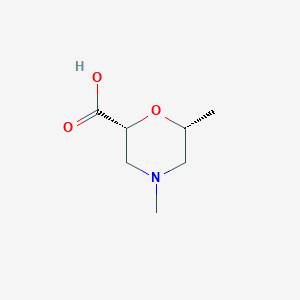
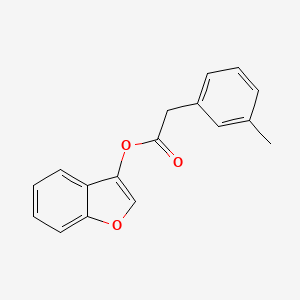
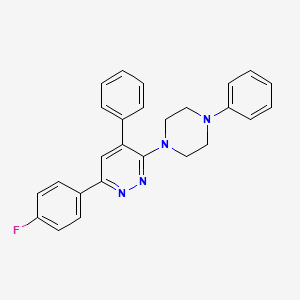
![6-[(4-Fluorophenyl)ethynyl]-2-(propan-2-yl)pyridazin-3(2H)-one](/img/structure/B12923496.png)
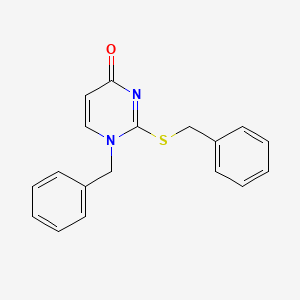

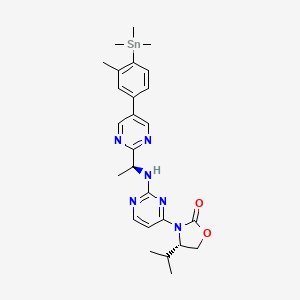
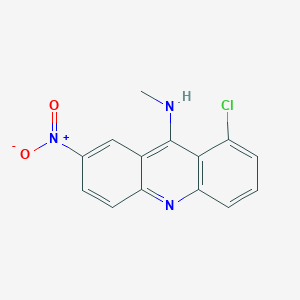
![(2R,3S,5S)-5-(6-Amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B12923515.png)
![Acetonitrile, [methyl(1-methylethyl)amino]-](/img/structure/B12923519.png)
![3,6-Bis(diethylamino)-9-(2-((2-(((1S,2S,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)ethoxy)carbonyl)phenyl)xanthylium chloride](/img/structure/B12923523.png)
![8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12923534.png)
![4-Chloro-2-ethyl-5-[1-(4-methylphenyl)propoxy]pyridazin-3(2H)-one](/img/structure/B12923535.png)
